Cas no 1375474-35-3 (2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide)
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
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- MDL: MFCD21602751
- Inchi: 1S/C10H12BrN.BrH/c11-5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2;1H
- InChI Key: TXTBRBZTEUQABO-UHFFFAOYSA-N
- SMILES: C(N1CC2=CC=CC=C2C1)CBr.Br
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B999795-10mg |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B999795-50mg |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B999795-100mg |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM407165-250mg |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM407165-500mg |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM407165-1g |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-99026-0.05g |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 95% | 0.05g |
$205.0 | 2024-05-21 | |
| Enamine | EN300-99026-0.1g |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 95% | 0.1g |
$306.0 | 2024-05-21 | |
| Enamine | EN300-99026-0.25g |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 95% | 0.25g |
$438.0 | 2024-05-21 | |
| Enamine | EN300-99026-0.5g |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide |
1375474-35-3 | 95% | 0.5g |
$691.0 | 2024-05-21 |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Comprehensive Overview of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 1375474-35-3)
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 1375474-35-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique isoindole core and bromoethyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining a dihydro-1H-isoindole scaffold with a hydrobromide salt, makes it particularly valuable for drug discovery and material science applications.
In recent years, the demand for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide has surged due to its role in developing novel therapeutic agents. Researchers are increasingly exploring its potential in targeting central nervous system (CNS) disorders, leveraging its ability to modulate neurotransmitter pathways. The compound's bromine moiety also facilitates further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This aligns with the growing trend of fragment-based drug design (FBDD), a hot topic in modern medicinal chemistry.
From a synthetic chemistry perspective, CAS No. 1375474-35-3 is often utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to its reactive bromoethyl group. These reactions are pivotal in constructing complex heterocycles, a key focus area in green chemistry and catalysis research. The compound's stability under various conditions further enhances its utility in multi-step syntheses, addressing the industry's need for scalable and efficient methodologies.
The isoindole framework present in this compound is structurally analogous to several FDA-approved drugs, sparking interest in its pharmacokinetic properties. Studies suggest that derivatives of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide may exhibit improved blood-brain barrier (BBB) permeability, a critical factor in CNS drug development. This aligns with current searches for "BBB-penetrating small molecules" and "neuroprotective agents," reflecting the compound's relevance to cutting-edge research.
Analytical characterization of 1375474-35-3 typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are essential for reproducible research outcomes. The rise of AI-assisted molecular property prediction tools has further streamlined the study of such compounds, enabling researchers to correlate structural features with biological activity more efficiently.
In material science, the 2,3-dihydro-1H-isoindole moiety of this compound has shown promise in designing organic semiconductors and photovoltaic materials. Its planar aromatic system and potential for π-stacking interactions make it a candidate for optoelectronic applications, a field experiencing rapid growth due to the demand for sustainable energy solutions. This interdisciplinary applicability positions 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide as a compound of broad scientific interest.
Quality control protocols for CAS No. 1375474-35-3 emphasize strict adherence to ICH guidelines, ensuring compliance with global regulatory standards. The compound's synthesis often involves flow chemistry techniques to enhance yield and reduce waste, addressing the pharmaceutical industry's push toward continuous manufacturing. Such innovations resonate with searches for "green synthetic routes" and "process intensification," highlighting the compound's alignment with sustainable practices.
Future research directions for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide may explore its utility in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. Its structural features could enable the design of E3 ligase binders, a niche yet rapidly expanding area in oncology research. This potential underscores the compound's enduring value in addressing unmet medical needs through innovative chemical strategies.
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